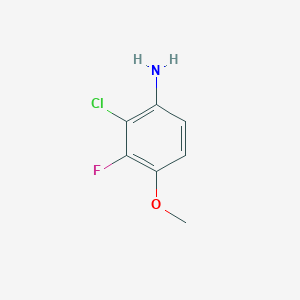

2-Chloro-3-fluoro-4-methoxyaniline

Beschreibung

2-Chloro-3-fluoro-4-methoxyaniline (CAS: 1935505-15-9) is a halogenated aniline derivative with the molecular formula C₇H₇ClFNO. This compound features a methoxy group (-OCH₃) at the para position, a chlorine atom at the ortho position, and a fluorine atom at the meta position on the benzene ring. It is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing and directing substituents, which influence reactivity in coupling or substitution reactions.

Key properties include:

Eigenschaften

Molekularformel |

C7H7ClFNO |

|---|---|

Molekulargewicht |

175.59 g/mol |

IUPAC-Name |

2-chloro-3-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3 |

InChI-Schlüssel |

AIVXYUAOWQOBPS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=C(C=C1)N)Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Chlor-3-Fluor-4-Methoxyanilin erfolgt typischerweise in mehreren Schritten organischer Reaktionen. Ein gängiges Verfahren beginnt mit der Nitrierung eines geeigneten Vorläufers, gefolgt von einer Reduktion zur Einführung der Aminogruppe. Die Chlor- und Fluorsubstituenten werden dann durch Halogenierungsreaktionen eingeführt. Beispielsweise kann ausgehend von o-Methylphenol durch Nitrierung selektiv ein Schlüsselzwischenprodukt erzeugt werden, das anschließend einer Hydroxylchlorierung und Fluorierung unterzogen wird, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-Chlor-3-Fluor-4-Methoxyanilin kann ähnliche Synthesewege beinhalten, die jedoch für den großtechnischen Betrieb optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, effizienten Katalysatoren und kontrollierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess erfordert häufig strenge Sicherheitsmaßnahmen aufgrund des Umgangs mit reaktiven Zwischenprodukten und gefährlichen Reagenzien.

Analyse Chemischer Reaktionen

Reaktionstypen

2-Chlor-3-Fluor-4-Methoxyanilin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chlor- und Fluorsubstituenten können unter geeigneten Bedingungen durch Nucleophile ersetzt werden.

Oxidation und Reduktion: Die Aminogruppe kann zu Nitro oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Elektrophile aromatische Substitution: Die Methoxygruppe aktiviert den Benzolring gegenüber elektrophilen Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion mit Natriumborhydrid.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab. Beispielsweise kann die nucleophile Substitution verschiedene substituierte Aniline ergeben, während Oxidation und Reduktion Nitroaniline oder Aminophenole erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Chlor-3-Fluor-4-Methoxyanilin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Das Vorhandensein von elektronenspendenden und elektronenziehenden Gruppen am Benzolring beeinflusst seine Reaktivität und Bindungsaffinität zu biologischen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen ausbilden, während die Chlor- und Fluorsubstituenten an Halogenbindungen und hydrophoben Wechselwirkungen beteiligt sein können, was die Gesamtaktivität und Selektivität der Verbindung beeinflusst.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-4-methoxyaniline involves its interaction with various molecular targets and pathways. The presence of electron-donating and electron-withdrawing groups on the benzene ring influences its reactivity and binding affinity to biological targets. The amino group can form hydrogen bonds, while the chloro and fluoro substituents can participate in halogen bonding and hydrophobic interactions, affecting the compound’s overall activity and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 2-chloro-3-fluoro-4-methoxyaniline is compared to analogs with variations in halogenation or substitution patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Differences

Halogenation Effects: The addition of chlorine in this compound increases molecular weight by ~34.45 g/mol compared to 3-fluoro-4-methoxyaniline. The absence of chlorine in 3-fluoro-4-methoxyaniline reduces halogen-induced steric hindrance, making it more reactive in electrophilic aromatic substitution reactions.

Physical Properties :

- The melting point of 3-fluoro-4-methoxyaniline (81–84°C) suggests a crystalline solid, while data for this compound is unavailable, likely due to its liquid or low-melting-point nature under standard conditions.

Hazard Profile: this compound’s dual halogenation correlates with higher hazard warnings (H315, H319, H335) compared to its non-chlorinated analog, which lacks explicit hazard data in available sources.

Biologische Aktivität

2-Chloro-3-fluoro-4-methoxyaniline is an aromatic amine characterized by the presence of a chloro group at the ortho position, a fluoro group at the meta position, and a methoxy group at the para position relative to the amino group. Its molecular formula is with a molecular weight of approximately 175.59 g/mol. This compound exhibits unique electronic properties due to its electronegative substituents, influencing its reactivity and interactions with biological systems.

Biological Activity Overview

The biological activity of this compound is linked to its interactions with various enzymes and cellular pathways. Notably, it has been reported to influence cell signaling mechanisms, particularly those related to oxidative stress and inflammation. Additionally, it may exhibit mutagenic properties, necessitating careful handling in laboratory settings.

Key Biological Interactions

- Enzyme Interaction : Studies indicate that this compound interacts with cytochrome P450 enzymes, affecting its metabolic transformations and biological efficacy. This interaction can lead to altered metabolic pathways and influence cellular responses to environmental stressors.

- Cell Signaling : The compound has been shown to affect signaling pathways associated with oxidative stress, which can have implications for various diseases related to inflammation and cellular damage.

Case Studies

- Mutagenicity Assessment : In one study, this compound was evaluated for its mutagenic potential using bacterial assays. The results indicated that while it exhibited some mutagenic activity, the extent was significantly lower compared to other known mutagens.

- Oxidative Stress Modulation : Another research focused on the compound's role in modulating oxidative stress in human cell lines. The findings suggested that it could reduce oxidative damage by enhancing the activity of antioxidant enzymes.

Comparative Analysis with Similar Compounds

The structural features of this compound allow for comparisons with other compounds in terms of biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Chloro-4-methoxyaniline | Chloro at para position, methoxy at ortho | Lacks fluoro group; different reactivity |

| 5-Fluoro-2-methoxyaniline | Fluoro at meta position, methoxy at para | Lacks chloro group; distinct electronic properties |

| 3-Chloro-5-fluoro-4-methoxyaniline | Additional fluoro group | Unique due to specific arrangement of substituents |

| 5-Chloro-3-fluoro-2-methoxyaniline | Chloro at para position, fluoro at meta | Different reactivity due to positional changes |

Toxicological Profile

The potential toxicity associated with this compound has raised concerns regarding its use in various applications. Its ability to form reactive metabolites complicates its interaction profile within biological systems, necessitating thorough investigation in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.